N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C9H12F3N3O and its molecular weight is 235.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism Studies
- Research on 1H‐pyrazole‐3‐(N‐tert‐butyl)‐carboxamide shows its tautomerism in solid state and solution. This study reveals the existence of both tautomers in solution, with a temperature-dependent ratio (Claramunt et al., 2005).
Synthesis Methods
- A novel synthesis method for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been developed. This efficient route enhances the versatility in synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides (Bobko et al., 2012).
Biological Evaluation
- N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, synthesized as ligands for the human recombinant receptor hCB1, demonstrated greater affinity with a tert-butyl group at the 3-carboxamide nitrogen, showing potential for CB1 ligand design (Silvestri et al., 2010).
Regioselectivity in Synthesis
- A study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles shows variation in regioselectivity depending on reaction media used, indicating different methods for obtaining specific pyrazole compounds (Martins et al., 2012).
Nematocidal Activity
- Research indicates that fluorine-containing pyrazole carboxamides, such as 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, exhibit significant nematocidal activity against M. incognita, suggesting applications in agrochemicals (Zhao et al., 2017).
Methyltransferase Inhibition
- A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides target co-activator associated arginine methyltransferase 1 (CARM1), showing that the nature of the heteroaryl fragment influences potency (Allan et al., 2009).
Insecticidal Activity
- Certain pyrazole amide derivatives, optimized for structure, demonstrated significant insecticidal activities, providing insights into ecdysone analogs and their potential applications in pest control (Deng et al., 2016).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Biochemical Pathways
Recent advances in trifluoromethylation involve carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, potentially improving their bioavailability .
Result of Action
Trifluoromethyl-containing compounds are known to have diverse effects due to the presence of the trifluoromethyl group .
Future Directions
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The tert-butyl group is also known for its unique reactivity pattern
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Compounds with similar structures have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c1-8(2,3)13-7(16)15-5-4-6(14-15)9(10,11)12/h4-5H,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLHZWJXKZRBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.